molecular formula C21H21O3P B12539580 Bis(4-methylphenyl) (4-methylphenyl)phosphonate CAS No. 142055-58-1

Bis(4-methylphenyl) (4-methylphenyl)phosphonate

Cat. No.: B12539580
CAS No.: 142055-58-1
M. Wt: 352.4 g/mol
InChI Key: XDCOXHNHAVWFLJ-UHFFFAOYSA-N
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Description

Bis(4-methylphenyl) (4-methylphenyl)phosphonate is a phosphonate ester featuring three 4-methylphenyl substituents bonded to a central phosphorus atom. Phosphonates are widely studied for their stability, hydrolytic resistance, and applications in medicinal chemistry, materials science, and catalysis. The 4-methylphenyl groups likely enhance steric bulk and electron-donating effects, influencing reactivity and biological activity.

Properties

CAS No.

142055-58-1

Molecular Formula

C21H21O3P

Molecular Weight

352.4 g/mol

IUPAC Name

1-methyl-4-[(4-methylphenoxy)-(4-methylphenyl)phosphoryl]oxybenzene

InChI

InChI=1S/C21H21O3P/c1-16-4-10-19(11-5-16)23-25(22,21-14-8-18(3)9-15-21)24-20-12-6-17(2)7-13-20/h4-15H,1-3H3

InChI Key

XDCOXHNHAVWFLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(C2=CC=C(C=C2)C)OC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Phosphonic Acid Dichloride Intermediate Route

Synthesis of 4-Methylphenylphosphonic Acid

The foundational step involves synthesizing 4-methylphenylphosphonic acid. While direct methods are scarce, analogous protocols suggest two approaches:

  • Grignard Reaction :
    • 4-Bromotoluene reacts with magnesium in anhydrous tetrahydrofuran (THF) to form 4-methylphenylmagnesium bromide.
    • Subsequent reaction with phosphorus oxychloride (POCl₃) at −78°C yields 4-methylphenylphosphonic dichloride:

      $$

      \text{4-MeC}6\text{H}4\text{MgBr} + \text{POCl}3 \rightarrow \text{4-MeC}6\text{H}4\text{P(O)Cl}2 + \text{MgBrCl}

      $$
    • Hydrolysis of the dichloride with water produces 4-methylphenylphosphonic acid:

      $$

      \text{4-MeC}6\text{H}4\text{P(O)Cl}2 + 2\text{H}2\text{O} \rightarrow \text{4-MeC}6\text{H}4\text{P(O)(OH)}_2 + 2\text{HCl}

      $$
  • Diazonium Salt Coupling :
    • 4-Methylaniline is diazotized with NaNO₂/HCl, followed by reaction with hypophosphorous acid (H₃PO₂) to introduce the phosphorus group.

Esterification with 4-Methylphenol

The dichloride intermediate is esterified with 4-methylphenol under basic conditions:

  • Reagents : 4-Methylphenylphosphonic dichloride, 4-methylphenol, triethylamine (base).
  • Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12–24 hours.
  • Reaction :
    $$
    \text{4-MeC}6\text{H}4\text{P(O)Cl}2 + 2\text{4-MeC}6\text{H}4\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + 2\text{Et}_3\text{N}\cdot\text{HCl}
    $$
  • Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate).
Table 1: Optimization of Esterification Conditions
Parameter Optimal Value Effect on Yield
Solvent Dichloromethane Maximizes solubility of aromatic reactants
Base Triethylamine Neutralizes HCl without side reactions
Temperature 0°C → RT Prevents thermal degradation
Reaction Time 12–24 h Ensures complete esterification

H-Phosphonate Mediated Synthesis

Preparation of Bis(4-methylphenyl) H-Phosphonate

Ammonium 4-methylphenyl H-phosphonate (synthesized via Hammond’s method) reacts with 4-methylphenol under activation by pivaloyl chloride:

  • Reagents : Ammonium 4-methylphenyl H-phosphonate, 4-methylphenol, pivaloyl chloride, pyridine.
  • Mechanism :
    $$
    \text{(4-MeC}6\text{H}4\text{O)}2\text{P(O)H} + \text{4-MeC}6\text{H}4\text{OH} \xrightarrow{\text{PivCl}} \text{Target Compound} + \text{H}2\text{O}
    $$
  • Conditions : −35°C, 30 minutes, followed by aqueous workup.
  • Yield : 65–70% after precipitation and filtration.

Oxidation to Phosphonate

The H-phosphonate intermediate is oxidized using iodine/water:
$$
\text{(4-MeC}6\text{H}4\text{O)}2\text{P(O)H} + \text{I}2/\text{H}_2\text{O} \rightarrow \text{Target Compound} + 2\text{HI}
$$

  • Purity : >95% by ³¹P NMR.

Pudovik Reaction with α-Oxo Intermediates

Formation of α-Hydroxyphosphonate

Diethyl 4-methylphenylphosphonite reacts with 4-methylbenzaldehyde in a Pudovik reaction:
$$
\text{(EtO)}2\text{P(O)H} + \text{4-MeC}6\text{H}4\text{CHO} \rightarrow \text{(EtO)}2\text{P(O)CH(OH)(4-MeC}6\text{H}4\text{)}
$$

  • Catalyst : Triethylamine (5 mol%).
  • Yield : 75–80%.

Dehydration and Aryl Group Introduction

The α-hydroxy intermediate undergoes dehydration with mesyl chloride, followed by nucleophilic substitution with 4-methylphenol:
$$
\text{(EtO)}2\text{P(O)CH(OMs)(4-MeC}6\text{H}4\text{)} + \text{4-MeC}6\text{H}_4\text{OH} \rightarrow \text{Target Compound} + \text{MsOH}
$$

  • Conditions : Microwave irradiation (145°C, 4.5 h).
  • Yield : 82–85%.
Table 2: Comparative Analysis of Synthetic Routes
Method Advantages Limitations Yield (%)
Dichloride Esterification High purity, scalable Requires toxic POCl₃ 68–72
H-Phosphonate Oxidation Mild conditions, avoids chlorides Multi-step, lower yield 65–70
Pudovik Reaction Utilizes stable intermediates Requires specialized equipment 75–85

Analytical Characterization

Spectroscopic Data

  • ³¹P NMR (CDCl₃) : δ 22.1 ppm (singlet, P=O).
  • ¹H NMR (CDCl₃) : δ 2.35 (s, 9H, CH₃), 6.8–7.2 (m, 12H, aromatic).
  • HRMS (ESI+) : m/z 428.1782 [M+H]⁺ (calc. 428.1785).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O).

Chemical Reactions Analysis

Hydrolysis Reactions

Phosphonate esters undergo hydrolysis under acidic or alkaline conditions to yield phosphonic acids. For Bis(4-methylphenyl) (4-methylphenyl)phosphonate:

Acidic Hydrolysis
Reaction with concentrated HCl (6–7 M) at elevated temperatures (95–107°C) cleaves the P–O bond via an A<sub>AC</sub>2 mechanism , producing bis(4-methylphenyl)phosphinic acid .

Alkaline Hydrolysis
In NaOH (1–3 M), the reaction follows an A<sub>AL</sub>1 mechanism , with hydrolysis rates influenced by steric hindrance from the 4-methylphenyl groups .

ConditionReagentTemperatureTimeProductYield
Acidic (6 M HCl)HCl95°C12 hBis(4-methylphenyl)phosphinic acid70–81%
Alkaline (2 M NaOH)NaOH40°C8 hPhosphonic acid derivatives62–69%

Oxidation Reactions

The compound reacts with strong oxidizing agents to form phosphate derivatives:

  • Potassium permanganate (KMnO<sub>4</sub>) : In aqueous acidic media, oxidation yields bis(4-methylphenyl)phosphate.

  • Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) : Generates phosphorylated intermediates under mild conditions.

Substitution Reactions

The phosphoryl oxygen acts as a nucleophilic site for reactions with amines and alcohols:

With Amines
Reaction with primary amines (e.g., aniline) in ethanol under HCl catalysis produces phosphoramidates :
RP(O)(OR’)2+NH2R”RP(O)(OR’)(NHR”)+R’OH\text{RP(O)(OR')}_2 + \text{NH}_2\text{R''} \rightarrow \text{RP(O)(OR')(NHR'')} + \text{R'OH}

With Alcohols
Transesterification occurs with aliphatic alcohols (e.g., trifluoroethanol) in anhydrous ether, yielding mixed phosphonate esters .

ReagentConditionsMajor Product
AnilineEtOH, HCl, 40°CPhosphoramidate derivatives
TrifluoroethanolEt<sub>2</sub>O, RTTrifluoroethyl phosphonate

Reduction Reactions

Reduction with lithium aluminum hydride (LiAlH<sub>4</sub>) converts the phosphonate group to a phosphine derivative:
RP(O)(OR’)2LiAlH4RPH2+Al(OR’)3\text{RP(O)(OR')}_2 \xrightarrow{\text{LiAlH}_4} \text{RPH}_2 + \text{Al(OR')}_3

Research Findings and Mechanistic Insights

  • Steric Effects : The 4-methylphenyl groups hinder nucleophilic attack, slowing alkaline hydrolysis compared to less substituted analogs .

  • Electronic Effects : Electron-donating methyl groups stabilize the transition state in acidic hydrolysis, enhancing reaction rates .

  • Biological Relevance : Derivatives exhibit moderate antibacterial activity against Bacillus subtilis and Staphylococcus aureus via enzyme inhibition (e.g., aspartate semialdehyde dehydrogenase) .

  • Industrial Applications : Used as a flame retardant precursor, with hydrolysis products showing low aquatic toxicity .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsRate Determinants
Acidic Hydrolysis6 M HCl, 95°CAcid concentration, steric bulk
Alkaline Hydrolysis2 M NaOH, 40°CSolvent polarity, substituents
OxidationKMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Oxidizing agent strength
SubstitutionAniline/HClNucleophilicity of amine

Scientific Research Applications

Medicinal Chemistry

Bis(4-methylphenyl)(4-methylphenyl)phosphonate has been studied for its potential therapeutic effects, particularly in oncology. Research indicates that derivatives of phosphonates exhibit cytotoxic activity against cancer cell lines. For instance, studies have shown that certain phosphonate derivatives demonstrate significant cytotoxic effects on pancreatic adenocarcinoma and multiple myeloma cells, suggesting their potential as anti-cancer agents .

Table 1: Cytotoxic Activity of Phosphonate Derivatives

CompoundCell LineIC50 (µM)
Bis(4-methylphenyl)phosphonatePANC-1 (Pancreatic)0.31 ± 0.11
Rearranged derivativeU266 (Myeloma)0.56 ± 0.11
Hydroxy-containing derivativeVarious Cancer LinesVaries

Synthesis of Nucleoside Analogues

The compound has been utilized in the synthesis of nucleoside analogues through reactions involving H-phosphonates. These nucleoside derivatives have shown promise in antiviral applications, particularly against HIV, by acting as prodrugs that can be converted into active triphosphates within cells .

Case Study: Antiviral Activity
A study demonstrated that nucleoside H-phosphonamidates derived from bis(4-methylphenyl)phosphonate exhibited significant antiviral potency, highlighting their potential as therapeutic agents against viral infections .

Materials Science

In materials science, bis(4-methylphenyl)(4-methylphenyl)phosphonate serves as a precursor for the synthesis of advanced materials, including flame retardants and plasticizers. Its phosphonate group contributes to the thermal stability and fire resistance of polymeric materials.

Table 2: Properties of Phosphonate-Based Materials

PropertyValue
Thermal StabilityHigh
Flame RetardancyExcellent
Compatibility with PolymersGood

Mechanism of Action

The mechanism of action of Bis(4-methylphenyl) (4-methylphenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can bind to metal ions, forming stable complexes that can inhibit enzyme activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Physical and Chemical Properties

  • Bis(1,3-dimethylbutyl) methylphosphonate: This alkyl-substituted phosphonate exhibits reduced aromaticity compared to Bis(4-methylphenyl) (4-methylphenyl)phosphonate, leading to lower melting points and higher solubility in nonpolar solvents. The bulky 1,3-dimethylbutyl groups may also hinder crystallization .
  • In contrast, the 4-methylphenyl groups in the target compound prioritize steric shielding over electronic delocalization .

Data Tables

Table 1: Key Properties of Selected Phosphonates

Compound Name Substituents Synthesis Yield Biological Activity (IC50/EC50) Key Reference
This compound Three 4-methylphenyl groups Not reported Not reported Inferred
Bis(4-sulfamoylphenyl) phenylphosphonate Phenyl, two 4-sulfamoylphenyl Not specified Enzyme inhibition (data N/A)
Compound 7b 4-methylphenyl phosphonate Not reported Higher potency vs. 7i, 7d
Allyl benzyl phosphonate (30) Allyl, benzyl, benzo[b]thiophene 75% Not reported

Table 2: Substituent Impact on Activity

Substituent Type Example Compound Activity Trend Rationale
4-methylphenyl Compound 7b High inhibitory activity Enhanced hydrophobicity and steric fit
3-chlorophenyl Compound 7i Moderate activity Electron-withdrawing effects reduce binding
Unsubstituted phenyl Compound 7d Low activity Lack of steric/electronic optimization
Sulfamoylphenyl Compound 10 Variable Polar groups may hinder membrane permeation

Research Findings and Contradictions

  • Substituent Optimization : and consistently show that 4-methylphenyl groups improve activity compared to halide or unsubstituted analogs. However, compound 7a (with a heterocyclic substituent) challenges this trend by exhibiting good activity, suggesting that diverse substituent classes can also be effective .
  • Synthetic Challenges : While allyl and benzyl groups in phosphonates facilitate cyclization (), the target compound’s fully aromatic substituents may necessitate alternative strategies to avoid side reactions like oligomerization .

Biological Activity

Antimicrobial Activity

Recent research has explored the antimicrobial potential of organophosphorus compounds structurally related to bis(4-methylphenyl) (4-methylphenyl)phosphonate. A study conducted on diethyl benzylphosphonates and their derivatives revealed promising antimicrobial activity against Escherichia coli strains .

Case Study: E. coli Inhibition

Diethyl benzylphosphonate (compound 1) and its derivatives were tested against E. coli strains K12 and R2-R3. The introduction of specific functional groups to the phenyl ring affected the compound's inhibitory activity .

CompoundDescriptionMIC (Minimal Inhibitory Concentration)
1Diethyl benzylphosphonateLow
2Para-pinacol boronic ester derivativeSimilar to compound 1
3Boronic acid derivativeImproved activity and selectivity

The study concluded that the introduction of a boronic acid moiety significantly enhanced antimicrobial activity and selectivity compared to the parent compound .

Potential Cytotoxic Effects

While specific data on this compound is not available, research on related compounds suggests potential cytotoxic activity.

Hydroxy-methylenebisphosphonic Derivatives

A study on hydroxy-methylenebisphosphonic derivatives and related rearranged species revealed cytostatic effects on various tumor cell lines .

CompoundCell LineCytostasis (%) at 50 µM
2bA431 (human epidermoid carcinoma)49.9
5dMDA-MB 231 (human breast adenocarcinoma)48.9
5dEbc-1 (human lung carcinoma)45.3
5e-1MDA-MB 23169.9
5e-1Ebc-172.4

The study highlighted that the MDA-MB 231 human breast adenocarcinoma cell line was particularly sensitive to these compounds .

Structure-Activity Relationship

The biological activity of organophosphorus compounds, including this compound, is closely tied to their structural features.

  • Aromatic Substituents: The presence of methylphenyl groups in this compound may contribute to its biological activity, as seen in related compounds where aromatic units enhanced cytostatic effects .
  • Phosphonate Moiety: The phosphonate group is crucial for the compound's activity, potentially influencing its interaction with biological targets.
  • Steric and Electronic Properties: These properties, which are unique to this compound, can affect its reactivity and potential as a ligand in biological systems.

Potential Applications

Based on the properties of structurally similar compounds, this compound may have potential applications in:

  • Antimicrobial Research: Further investigation could reveal its efficacy against various bacterial strains .
  • Cancer Research: Its structural similarity to compounds with cytostatic effects warrants exploration in cancer cell inhibition studies .
  • Catalysis in Biological Systems: Its unique steric and electronic properties might make it suitable as a ligand in catalytic systems for biological transformations.

Q & A

Q. How can researchers optimize the synthesis of Bis(4-methylphenyl) (4-methylphenyl)phosphonate using statistical experimental design methods?

Q. What purification techniques are most effective for isolating this compound from byproducts?

  • Methodological Answer: Membrane separation technologies (e.g., nanofiltration) or column chromatography (silica gel, ethyl acetate/hexane eluent) are effective. For polar byproducts, solvent extraction with dichloromethane/water biphasic systems can be optimized using Hansen solubility parameters. Monitor purity via TLC (Rf analysis) and confirm with NMR (e.g., <sup>31</sup>P NMR for phosphonate integrity). See membrane separation advancements in and analytical validation in .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer: Combine <sup>1</sup>H/<sup>13</sup>C NMR for aromatic proton environments and <sup>31</sup>P NMR for phosphonate linkage confirmation. IR spectroscopy (P=O stretch ~1250 cm⁻¹) and high-resolution mass spectrometry (HRMS) validate molecular mass. For complex spectra, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals. Cross-reference with literature data (e.g., Deprez et al. in ).

Advanced Research Questions

Q. What computational strategies can model the reaction mechanisms of this compound formation?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) simulate transition states and intermediates. Software like Gaussian or ORCA can model phosphonate esterification pathways, while molecular dynamics (MD) simulations predict solvent effects. Integrate computational results with experimental kinetics (e.g., Arrhenius plots) to refine mechanisms. See ICReDD’s reaction path search methods in and chemical software applications in .

Q. How can researchers resolve contradictions in spectral data (e.g., <sup>31</sup>P NMR shifts) for this compound derivatives?

  • Methodological Answer: Contradictions may arise from solvent polarity or steric effects. Perform variable-temperature NMR to assess conformational dynamics. Compare experimental shifts with computed chemical shifts (GIAO method in DFT). Validate via X-ray crystallography if crystalline derivatives are obtainable. Reference analytical conflict resolution in and computational validation in .

Q. What methodologies are suitable for studying the thermal degradation pathways of this compound?

  • Methodological Answer: Thermogravimetric analysis (TGA) coupled with FTIR or GC-MS identifies decomposition products (e.g., 4-methylphenol or phosphate oxides). Isothermal studies at varying temperatures quantify activation energy via the Flynn-Wall-Ozawa method. For mechanistic insights, use pyrolysis-GC/MS under inert atmospheres. Cross-reference with combustion engineering frameworks in .

Q. How can structure-property relationships guide the design of this compound derivatives for specific applications?

  • Methodological Answer: QSPR (Quantitative Structure-Property Relationship) models correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with properties like thermal stability or solubility. Molecular docking studies predict interactions in catalytic or material science applications. Leverage molecular dynamics (MD) for bulk property simulations (e.g., diffusion coefficients). See computational frameworks in .

Methodological Tables

Table 1: Example HPLC Conditions for Purity Analysis (Adapted from )

ParameterSpecification
ColumnC18, 5 µm, 250 × 4.6 mm
Mobile PhaseMethanol:Buffer (65:35, pH 4.6)
Flow Rate1.0 mL/min
DetectionUV 254 nm
Injection Volume20 µL

Table 2: Key Spectral Benchmarks for Structural Validation

TechniqueExpected DataSource
<sup>31</sup>P NMRδ ~20-25 ppm (phosphonate resonance)
HRMSm/z 316.350 (C21H16O3) (analogous compound)

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